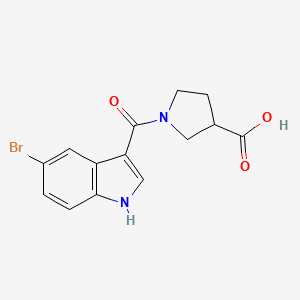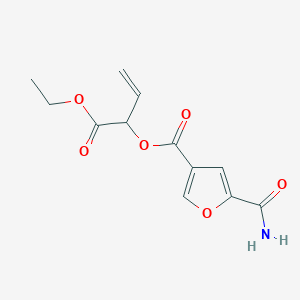![molecular formula C21H26N4O B7430034 (2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)
(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a chiral molecule that has a specific stereochemistry, which is essential for its biological activity. It has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mechanism of Action
The mechanism of action of ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol is not fully understood. However, it is believed to act through the inhibition of specific enzymes or receptors involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol in lab experiments is its specificity for certain enzymes or receptors. This allows for more targeted and precise experiments. However, one limitation is the cost and difficulty of synthesizing this compound, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research of ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol. One direction is the exploration of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more efficient and cost-effective methods for synthesizing this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of ((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol has been achieved using various methods. One of the most commonly used methods involves the reaction of (S)-4-benzyl-2-oxazolidinone with (S)-3-phenylserine in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 1H-pyrazole-5-carboxaldehyde to yield the final product. Other methods involve the use of chiral auxiliaries or chiral catalysts to achieve the desired stereochemistry.
Scientific Research Applications
((2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c22-20(13-17-7-3-1-4-8-17)21(26)16-25(15-19-11-12-23-24-19)14-18-9-5-2-6-10-18/h1-12,20-21,26H,13-16,22H2,(H,23,24)/t20-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHUYVCXHHEORN-SFTDATJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CN(CC2=CC=CC=C2)CC3=CC=NN3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CN(CC2=CC=CC=C2)CC3=CC=NN3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-cyano-2,4-dioxo-1H-pyrimidin-3-yl)-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B7429957.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
![3-[2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propyl]-6-nitrothieno[2,3-d]pyrimidin-4-one](/img/structure/B7429966.png)
![3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid](/img/structure/B7429967.png)

![3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)
![3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid](/img/structure/B7429985.png)
![2-cyclopropyl-4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]-1H-pyrimidin-6-one](/img/structure/B7429988.png)
![[1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate](/img/structure/B7430000.png)
![N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B7430008.png)

![tert-butyl N-[2-[2-hydroxyethyl-[2-[(3-methoxyspiro[3.3]heptan-1-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B7430022.png)
![N-(2-aminoethyl)-1-[2-oxo-2-(3-pyridin-3-ylpyrrolidin-1-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7430042.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carbonyl]-5-methylpiperidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7430044.png)